2-Chloro-6-(trifluoromethyl)benzenethiol is classified as an organosulfur compound. It contains a thiol functional group (-SH) attached to a chlorinated aromatic ring that also features a trifluoromethyl group (-CF3). The compound's linear formula is represented as . Its relevance extends to various fields, including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
The synthesis of 2-Chloro-6-(trifluoromethyl)benzenethiol can be approached through several methods. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with thiolating agents. The following steps outline a typical synthesis pathway:
This method allows for the selective introduction of the thiol group while maintaining the integrity of the chlorinated and trifluoromethyl substituents.
The molecular structure of 2-Chloro-6-(trifluoromethyl)benzenethiol can be described using its SMILES notation: ClC1=C(C(F)(F)F)C(=CC=C1)S
. Key features include:
2-Chloro-6-(trifluoromethyl)benzenethiol participates in various chemical reactions due to its electrophilic nature:
These reactions are facilitated by the unique electronic properties imparted by the trifluoromethyl group.
The mechanism of action for 2-Chloro-6-(trifluoromethyl)benzenethiol primarily revolves around its ability to act as a nucleophile or electrophile in various chemical transformations:
This dual behavior enhances its utility in synthetic organic chemistry.
The physical and chemical properties of 2-Chloro-6-(trifluoromethyl)benzenethiol are critical for understanding its behavior in various applications:
These properties dictate its handling and application in laboratory settings.
2-Chloro-6-(trifluoromethyl)benzenethiol finds applications across several domains:
Its versatility makes it a valuable compound in both academic research and industrial applications.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0